molecular formula C15H27N5O2 B2566077 Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate CAS No. 1691085-72-9

Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate

Cat. No.: B2566077
CAS No.: 1691085-72-9
M. Wt: 309.414
InChI Key: SDUSUDNDFMYELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate protective group and a substituted pyrazole moiety. The pyrazole ring is functionalized with a 2,5-dimethyl substitution pattern and an aminomethyl group at the 4-position. Such compounds are often intermediates in medicinal chemistry for drug discovery, particularly in targeting receptors or enzymes requiring nitrogen-rich scaffolds .

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O2/c1-11-12(10-16)13(18(5)17-11)19-6-8-20(9-7-19)14(21)22-15(2,3)4/h6-10,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUSUDNDFMYELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN)N2CCN(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of the piperazine ring: The pyrazole derivative is then reacted with piperazine in the presence of a suitable base.

    Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Final coupling: The protected pyrazole-piperazine intermediate is then coupled with the aminomethyl group under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits a variety of pharmacological properties, particularly as a potential drug candidate. Its structure allows it to interact with biological targets effectively, making it suitable for the development of therapeutics aimed at various diseases, including cancer and neurological disorders.

Mechanism of Action
Research indicates that the compound may act as an antagonist or inhibitor for specific receptors or enzymes involved in disease pathways. For instance, the piperazine moiety is known to enhance binding affinity and selectivity towards certain biological targets, which is critical for developing effective drugs .

Drug Development

Targeted Protein Degradation
One of the innovative applications of tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate is in the field of targeted protein degradation, particularly in the design of PROTAC (Proteolysis Targeting Chimeras) molecules. The compound serves as a semi-flexible linker that can influence the orientation and efficacy of bifunctional degraders . This application is pivotal in drug discovery as it allows for the selective degradation of disease-causing proteins.

Case Studies

  • PROTAC Development : A study demonstrated the incorporation of this compound in a PROTAC aimed at degrading an oncogenic protein. The results showed enhanced efficacy in reducing protein levels compared to traditional inhibitors .
  • Neuropharmacology : In neuropharmacological studies, derivatives of this compound displayed promising results in modulating neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Biological Studies

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various strains. Studies have shown that it exhibits significant activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests its potential use as a lead compound in developing new antibiotics .

Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed critical insights into how modifications can enhance its biological activity. For example, altering substituents on the piperazine ring has been shown to affect both potency and selectivity against specific targets .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential drug candidate with diverse pharmacological effectsEffective interaction with biological targets; suitable for cancer and neurological disorders
Targeted Protein DegradationUsed as a linker in PROTAC developmentEnhanced degradation efficacy observed in studies
Antimicrobial ActivityExhibits significant activity against bacterial strainsActive against Staphylococcus aureus and Pseudomonas aeruginosa
Structure-Activity RelationshipInsights into modifications that enhance biological activitySpecific alterations improve potency and selectivity

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl piperazine-1-carboxylate core is a common scaffold in organic synthesis. Key structural variations among analogs include:

Compound Substituents Molecular Weight Key Properties Reference
Target Compound 4-(Aminomethyl)-2,5-dimethylpyrazole ~351.45 g/mol† High hydrogen-bonding capacity; steric hindrance from methyl groups N/A
tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate 3-Methylphenyl with diamine groups ~363.44 g/mol Enhanced solubility; potential for crosslinking or metal coordination
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate Bromo-cyanopyridine ~366.25 g/mol Electrophilic reactivity (bromine); planar aromatic system
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazole with 2-aminophenyl ~455.56 g/mol Extended π-system; potential intercalation or kinase inhibition
tert-Butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate Oxetane ring with aminomethyl ~285.36 g/mol Conformational rigidity; improved metabolic stability

†Calculated based on analogous structures.

Key Observations :

  • Hydrogen Bonding: The target compound’s aminomethyl group enhances hydrogen-bonding interactions compared to non-polar analogs (e.g., tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate) . This property is critical for binding to biological targets, as seen in oxazolidinone derivatives (), where hydrogen bonding influences stability .
  • Stability: Compounds with electron-withdrawing groups (e.g., nitro, bromo) or labile moieties (e.g., oxazolidinones in ) show reduced stability in acidic conditions, whereas the target compound’s tert-butyl and methyl groups may confer resistance to degradation .

Biological Activity

Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, focusing on its pharmacological implications and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula: C15H27N5O2, with a molecular weight of approximately 309.414 g/mol. Its structure consists of a piperazine ring attached to a pyrazole moiety and a tert-butyl group, which are significant for its biological activity.

Property Value
Molecular FormulaC15H27N5O2
Molecular Weight309.414 g/mol
Melting Point130-132 °C

Synthesis

The synthesis of this compound can be achieved through various methods. One reported approach involves the reaction of tert-butyl 4-piperazinecarboxylate with 3-chloro-4-(dimethylamino)-3-buten-2-one, followed by cyclization and amination .

Research indicates that compounds featuring piperazine and pyrazole structures often exhibit diverse biological activities. The mechanisms may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors.
  • Enzyme Inhibition : Targeting enzymes involved in inflammatory pathways and cell proliferation .

Pharmacological Applications

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, including glioma and neuroblastoma. For instance, studies demonstrated that derivatives with pyrazole rings could induce apoptosis in cancer cells .
  • Anti-inflammatory Properties : The presence of the piperazine moiety is often associated with anti-inflammatory effects, making it a candidate for developing new anti-inflammatory agents .
  • Neuroprotective Effects : Compounds structurally similar to this compound have been noted for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of related pyrazole derivatives reported significant activity against various cancer cell lines using MTT assays. For example, compound 5f showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard drug 5-fluorouracil (IC50 = 8.34 µM) .

In Vivo Studies

Further research is needed to explore in vivo efficacy and safety profiles. Animal models could provide insights into the pharmacokinetics and therapeutic potential of this compound.

Q & A

Q. Basic

  • Silica gel chromatography with ethyl acetate/petroleum ether gradients (0–80%) removes byproducts.
  • For acid-sensitive intermediates, neutral Al₂O₃ columns prevent decomposition .

How does the piperazine-carboxylate moiety influence binding to HIF prolyl-hydroxylase?

Advanced
The tert-butyl carboxylate enhances hydrophobic pocket binding, while the aminomethylpyrazole chelates Fe²⁺ in the active site. SAR studies show Ki values correlate with substituent bulk at C4. Derivatives with chlorophenyl groups (e.g., T64336) exhibit IC₅₀ < 1 µM .

How to reconcile conflicting LCMS and NMR data for N-alkylation byproducts?

Q. Advanced

  • HRMS confirms molecular formulas (e.g., m/z 429.2 [M+H]⁺).
  • 2D NMR (HSQC/HMBC) maps coupling inconsistencies, while spiking with authentic samples via TLC co-elution verifies structures .

What safety protocols are essential for handling intermediates?

Q. Basic

  • Use anhydrous conditions under N₂ for LiAlH₄ reductions.
  • Quench excess reductant with wet THF at 0°C.
  • PPE (face shields, gloves) is mandatory per GHS Category 4 oral toxicity classification .

Which computational models predict regioselectivity in nucleophilic substitutions?

Advanced
DFT calculations (B3LYP/6-31G*) show C3 electrophilicity (Fukui f⁻ >0.2). Solvent models (SMD) account for DMF’s polarity effects on transition states. MD simulations validate steric hindrance at C2 .

How are derivatives validated in efflux pump inhibition assays?

Q. Advanced

  • MIC reduction assays (e.g., vs. K. pneumoniae) with/without 10 µM derivative 37.
  • Synergy factors >4 indicate potentiation of ciprofloxacin via NorA inhibition.
  • LCMS monitors intracellular accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.